2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole

Description

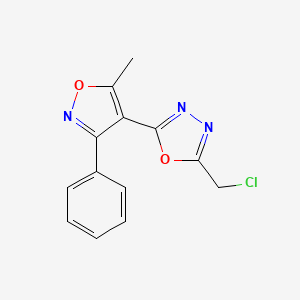

2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole (CAS RN: 63002-59-5) is a heterocyclic compound with the molecular formula C₁₃H₁₀ClN₃O₂ and a molecular weight of 275.69 g/mol . Its structure combines a 1,3,4-oxadiazole core substituted with a chloromethyl group at position 2 and a 5-methyl-3-phenylisoxazole moiety at position 3. This hybrid architecture merges the pharmacophoric features of both oxadiazole and isoxazole rings, which are known to confer diverse biological activities, including antimicrobial, anti-inflammatory, and pesticidal properties .

The compound is commercially available (e.g., from Shanghai Danfan Network Science & Technology Co., Ltd.) and has been characterized for safety under GHS guidelines, with documented handling precautions for health hazards (e.g., acute toxicity) .

Properties

IUPAC Name |

2-(chloromethyl)-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c1-8-11(13-16-15-10(7-14)18-13)12(17-19-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQHRDLTGASXNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=NN=C(O3)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406937 | |

| Record name | 2-(Chloromethyl)-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63002-59-5 | |

| Record name | 2-(Chloromethyl)-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative.

Chloromethylation: The final step involves the chloromethylation of the oxadiazole ring, which can be achieved using chloromethyl methyl ether in the presence of a Lewis acid such as zinc chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3

Biological Activity

2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole class of organic compounds, which are recognized for their diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C13H10ClN3O2

- Molecular Weight : 275.69 g/mol

- CAS Number : 63002-59-5

The compound features a chloromethyl group and an isoxazole moiety, contributing to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Case Studies

-

Cytotoxicity Assays

- In vitro studies demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound induced apoptosis in a dose-dependent manner, as evidenced by flow cytometry analyses .

- A comparative study indicated that this compound exhibited greater cytotoxicity than doxorubicin in certain cancer cell lines .

- Mechanism of Action

Antimicrobial Activity

The biological evaluation of oxadiazole derivatives has also included antimicrobial properties. Compounds structurally similar to this compound have demonstrated antibacterial and antifungal activities against various pathogens.

Antimicrobial Studies

- Compounds in the oxadiazole class have shown significant activity against Escherichia coli and Candida albicans, indicating that modifications to the oxadiazole structure can enhance antimicrobial efficacy .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Chloromethylation : The introduction of the chloromethyl group can be performed using reagents like chloromethyl methyl ether under acidic conditions.

- Formation of the Oxadiazole Ring : The final step involves reacting intermediates with hydrazine derivatives to form the oxadiazole structure .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole | Lacks the isoxazole moiety | Moderate |

| 5-(5-Methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole | Lacks the chloromethyl group | Low |

| 3-(Chloromethyl)-1,2,4-oxadiazole | Lacks both isoxazole and phenyl groups | Low |

This table illustrates how structural variations affect biological activity within this class of compounds.

Future Directions

The ongoing research on oxadiazoles suggests that further structural modifications could lead to compounds with enhanced potency and selectivity for specific biological targets. Continued exploration into their mechanisms of action will be crucial for developing new therapeutic agents.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. Specifically, 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole has shown effectiveness in enhancing apoptosis in various cancer cell lines. Mechanisms of action include:

- Activation of p53 : This tumor suppressor protein plays a crucial role in regulating the cell cycle and inducing apoptosis.

- Caspase Cleavage : The compound promotes the activation of caspases, which are essential for the execution phase of cell apoptosis.

Antimicrobial Properties

The structural components of this compound suggest potential antimicrobial activities. Studies indicate that derivatives of oxadiazoles can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are critical in treating conditions such as arthritis and other inflammatory diseases. This activity is often linked to the modulation of inflammatory pathways and cytokine production.

Synthetic Methods

Several synthetic strategies have been developed for producing this compound. Notable methods include:

- Nucleophilic Substitution Reactions : The chloromethyl group allows for nucleophilic attack by amines or thiols, leading to various derivatives.

- Cyclization Reactions : Under specific conditions, the oxadiazole ring can undergo cyclization to form complex structures that may enhance biological activity.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with detailed mechanisms involving mitochondrial pathways being elucidated.

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent activity against multi-drug resistant strains, highlighting their potential as new therapeutic agents.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloromethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-Oxadiazole | Structure | Different oxadiazole isomer; potential distinct biological activities. |

| 5-Methyl-3-(chloromethyl)phenylisoxazole | Structure | Lacks the oxadiazole ring; may exhibit different pharmacological profiles. |

| 1,2,4-Oxadiazole Derivatives | Structure | Known for diverse biological activities; specific derivatives may enhance efficacy against particular targets. |

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,3,4-Oxadiazole Derivatives

Key Observations :

- Electrophilic substituents (e.g., chloromethyl, sulfonyl) enhance reactivity and target binding. The chloromethyl group in the target compound may facilitate covalent interactions with biological targets, similar to sulfonyl groups in analogs .

- Aromatic/hydrophobic substituents (e.g., phenyl, fluorophenyl) improve membrane permeability and target affinity, as seen in anticancer and antimicrobial analogs .

- Heterocyclic hybrids (e.g., isoxazole, pyrazole) broaden bioactivity. The target compound’s isoxazole moiety may mimic the antifungal pyrazole in compound 5g .

Antimicrobial Activity

- Compound 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole): Exhibits >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL, with herbicidal bleaching effects .

- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole : Demonstrates exceptional antibacterial activity against Xoo (EC₅₀ = 0.17 µg/mL), outperforming bismerthiazol and thiodiazole copper in greenhouse trials .

Anticancer Activity

Anti-inflammatory Activity

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : Exhibits 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .

Molecular Interactions and Mechanism

- Compound 5g : Binds to succinate dehydrogenase (SDH) via carbonyl and sulfonyl groups, mimicking penthiopyrad’s interactions .

- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole : Docking studies suggest halogenated aryl groups stabilize interactions with cancer cell receptors .

- Target Compound : The chloromethyl group may act as a reactive electrophile, while the isoxazole ring could engage in π-π stacking or hydrogen bonding with microbial targets .

Q & A

Q. What are the common synthetic routes for constructing the 1,3,4-oxadiazole core in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of diacylhydrazides using dehydrating agents like POCl₃ or PCl₅ under reflux . Microwave-assisted methods (300 W, 5–6 min) can enhance reaction efficiency and yield, as demonstrated in analogous oxadiazole syntheses . For the chloromethyl group, post-cyclization functionalization via nucleophilic substitution (e.g., using chloromethylating agents like ClCH₂SO₂Cl) is common .

Q. What spectroscopic techniques are most effective for characterizing substituents like chloromethyl and isoxazole groups?

- ¹H/¹³C NMR : The chloromethyl group (CH₂Cl) appears as a singlet at ~4.8–5.0 ppm (¹H) and ~40–45 ppm (¹³C). The isoxazole proton signals are typically downfield (6.5–8.0 ppm) due to electron-withdrawing effects .

- HRMS : Confirms molecular weight (e.g., C₁₀H₉ClN₂O in ) with <5 ppm error .

- X-ray crystallography : Resolves crystal packing and stereochemistry, as shown for thioether oxadiazole derivatives .

Q. What solvent systems optimize purification of this compound?

Ethanol or ethyl acetate/hexane mixtures are effective for recrystallization, yielding high-purity solids (e.g., 83–95% yield in ). For chloromethyl derivatives, avoid protic solvents to prevent hydrolysis; use DCM or THF instead .

Advanced Research Questions

Q. How can computational methods guide the design of bioactive derivatives?

Molecular docking with target proteins (e.g., SDH enzyme, PDB:2FBW) predicts binding modes. For example, carbonyl groups in oxadiazoles form hydrogen bonds with Arg residues, while aromatic substituents enhance hydrophobic interactions . MD simulations can further validate stability over 100 ns trajectories .

Q. What strategies resolve contradictions in biological activity data across studies?

- Multi-assay validation : Test fungicidal activity against diverse pathogens (e.g., Sclerotinia sclerotiorum and Rhizoctonia solani) at 50 µg/mL to confirm broad-spectrum efficacy .

- Metabolic profiling : LC-MS/MS identifies metabolites that may explain discrepancies between in vitro activity and in vivo efficacy .

- Structure-activity relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OMe) on bioactivity .

Q. How does the isoxazole substituent influence electronic properties and reactivity?

The 5-methyl-3-phenylisoxazole group is electron-deficient due to the aromatic N-O system, which polarizes the oxadiazole ring. Hammett σ values can quantify substituent effects:

| Substituent | σ (para) | Impact on Reactivity |

|---|---|---|

| -CH₃ | -0.17 | Increases nucleophilicity |

| -Ph | +0.06 | Stabilizes via conjugation |

| This polarization enhances electrophilic substitution at the chloromethyl site . |

Q. What synthetic strategies mitigate side reactions during chloromethyl group modification?

- Temperature control : Maintain reactions at 0–5°C to suppress SN1 pathways (e.g., hydrolysis to hydroxymethyl).

- Protecting groups : Use TMSCl to temporarily block reactive sites during multi-step syntheses .

- Oxidative stabilization : Convert thioethers to sulfones via mCPBA to enhance stability, as shown in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.